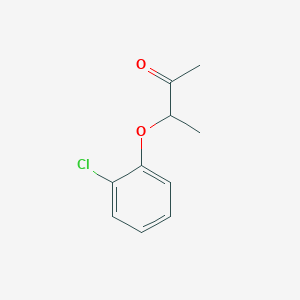

3-(2-Chlorophenoxy)butan-2-one

Description

3-(2-Chlorophenoxy)butan-2-one is a substituted butanone derivative featuring a 2-chlorophenoxy group at the 3-position of the ketone backbone. This compound belongs to a class of aromatic ketones where the phenoxy substituent and chlorine atom influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(2-chlorophenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVASTVZDQGHEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)butan-2-one typically involves the reaction of 2-chlorophenol with 2-butanone under specific conditions. One common method is the Friedel-Crafts acylation, where 2-chlorophenol reacts with 2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Chlorophenoxy)butan-2-one is characterized by a chlorophenyl group attached to a butanone backbone. Its molecular formula is , with a molecular weight of approximately 186.65 g/mol. The presence of the chlorophenyl moiety enhances its reactivity and potential biological interactions.

Chemistry

- Intermediate in Organic Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including oxidation to form carboxylic acids or aldehydes and reduction to form alcohols.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, leading to cell death. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. In vitro studies on human breast cancer cell lines (MCF-7) indicated a significant reduction in cell viability (up to 70% at a concentration of 50 µM) after 48 hours of treatment. Flow cytometry analysis confirmed the activation of caspase pathways, a critical mechanism for apoptosis.

Medicine

- Therapeutic Applications : The compound is being explored for its potential therapeutic applications, particularly in drug development targeting microbial infections and cancer treatment. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or receptor functions.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Table 2: Anticancer Efficacy

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 50 | 70 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The findings suggested its potential as an antimicrobial agent suitable for further development in clinical settings.

Case Study 2: Cancer Cell Apoptosis

In vitro studies conducted on MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability. The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The ortho-chloro group in this compound introduces steric hindrance and electronic effects distinct from para-substituted analogs like 4-(2-Chlorophenyl)butan-2-one .

- Electron Effects : Chlorine (electron-withdrawing) reduces electron density on the aromatic ring compared to methoxy (electron-donating) groups, impacting reactivity in electrophilic substitution or hydrogen bonding .

- Linkage Type: Phenoxy (ether) vs. phenylthio (thioether) linkages alter polarity and metabolic stability. Thioethers are more prone to oxidation than ethers .

Biological Activity

3-(2-Chlorophenoxy)butan-2-one is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article examines its biological effects, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by the presence of a chlorophenoxy group attached to a butanone backbone. Its molecular structure allows for interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to established antibiotics like ciprofloxacin.

Antifungal Activity

The compound also demonstrates antifungal properties, showing efficacy against common fungal pathogens. Its activity has been evaluated using standard antifungal assays, where it exhibited MIC values that indicate potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. This interaction can lead to inhibition of essential metabolic pathways, resulting in cell death or growth inhibition.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results indicate a promising potential for use in treating infections caused by these pathogens.

- Antifungal Activity : In another study, the compound showed an MIC of 16 µg/mL against Candida albicans, suggesting its potential role in antifungal therapy .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique efficacy profile:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| This compound | 32 | 64 | 16 |

| Ciprofloxacin | 16 | 32 | N/A |

| Fluconazole | N/A | N/A | 8 |

Applications in Medicine

The potential applications of this compound extend beyond antimicrobial and antifungal uses. Its role as an intermediate in the synthesis of more complex organic molecules suggests utility in drug development and pharmaceutical applications . Additionally, ongoing research is exploring its anti-inflammatory and antioxidant properties, which may further broaden its therapeutic scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.